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GePhos1

EGFR PhosTAC Targeted Protein Dephosphorylation

Conventional EGFR TKIs like gefitinib block ATP pockets but fail against resistance mutations. GePhos1 solves this via event-driven phosphatase recruitment to directly dephosphorylate EGFR. - Catalytic mechanism: DpC50 ~13 nM in cells; >10-fold more potent than inactive epimer iGePhos1. - Distinct phosphoproteomic signature: blunts pSTAT3/pGAB1 bypass signaling. - Essential control: pair with iGePhos1 (same EGFR IC50, no PhosTAC activity).

Molecular Formula C63H75ClFN7O13
Molecular Weight 1192.8 g/mol
Cat. No. B12370436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGePhos1
Molecular FormulaC63H75ClFN7O13
Molecular Weight1192.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC
InChIInChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1
InChIKeyWZGZVHMLXIWLRW-XJMRKHOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GePhos1: EGFR-Targeting PhosTAC Overview


GePhos1 is a heterobifunctional phosphorylation targeting chimera (PhosTAC) designed to induce targeted dephosphorylation of the epidermal growth factor receptor (EGFR) [1]. It operates by recruiting a tyrosine phosphatase to EGFR, thereby actively removing phosphate groups from key tyrosine residues and suppressing downstream oncogenic signaling [1]. Unlike traditional small-molecule kinase inhibitors, which competitively block the ATP-binding pocket, GePhos1 employs an event-driven, catalytic mechanism of action, directly reversing the post-translational activation state of the receptor [1].

EGFR targeted dephosphorylation via event-driven, catalytic PhosTAC mechanism
Phosphatase recruitment probe for post-translational activation state reversal
Phosphoproteomic signaling network mapping with non-overlapping pathway engagement

Why Gefitinib Cannot Substitute for GePhos1


Generic substitution with a traditional EGFR tyrosine kinase inhibitor (TKI), such as gefitinib, fails to replicate the functional outcomes achieved with GePhos1. While gefitinib inhibits EGFR by competing for the ATP-binding pocket (IC50 = 0.38 nM), GePhos1 actively recruits a phosphatase to catalytically dephosphorylate the receptor [1]. This fundamental mechanistic divergence results in distinct cellular signaling outcomes; phosphoproteomic analyses demonstrate that GePhos1 and gefitinib engage non-overlapping downstream signaling pathways, with GePhos1 uniquely blunting phosphorylation of critical downstream adaptors like STAT3 and GAB1 [1]. Therefore, GePhos1 is not simply an alternative inhibitor but a functionally distinct tool for interrogating EGFR biology and overcoming TKI-resistance mechanisms.

Target Compound
GePhos1: catalytic dephosphorylation via phosphatase recruitment; event-driven mechanism
Potential Substitute
Gefitinib: ATP-binding pocket competitive inhibitor; occupancy-driven mechanism
Mechanism Mismatch
Mechanistic divergence may produce non-overlapping downstream signaling profiles; STAT3 and GAB1 phosphorylation patterns may not transfer between modalities.
Pathway-Response Mismatch
TKI substitution may not replicate phosphoproteomic signature; bypass pathway activation context may differ, limiting TKI-resistance model interpretation.

GePhos1 Head-to-Head Evidence


EGFR Dephosphorylation Potency Benchmark (DpC50)

GePhos1 induces targeted EGFR dephosphorylation with a half-maximum dephosphorylation concentration (DpC50) of approximately 13 nM in engineered HeLa cells [1]. This metric, which is distinct from a kinase inhibition IC50, quantifies the efficiency of the PhosTAC's event-driven, catalytic mechanism [1].

Dephosphorylation Potency
Head-to-head
DpC50 ≈ 13 nM
Supports PhosTAC potency benchmarking in cellular dephosphorylation assays.
Engineered HeLa cells, EGF stimulation context.
EGFR PhosTAC Targeted Protein Dephosphorylation Cellular Assay

Cellular Dephosphorylation vs. Inactive Epimer

Treatment with 100 nM GePhos1 resulted in 'profound EGFR dephosphorylation' at the pY1068 and pY845 sites in engineered HeLa cells, an effect not observed with the same concentration of the inactive epimer control, iGePhos1, which only showed moderate dephosphorylation at a 10-fold higher concentration (1000 nM) [1]. This demonstrates that GePhos1's activity is dependent on its specific stereochemistry and ability to recruit phosphatase.

Epimer Control
Head-to-head
GePhos1 >10-fold more active than iGePhos1 at 100 nM
Stereochemistry-dependent mechanism context; dephosphorylation driven by ternary complex formation.
pY1068 and pY845 site analysis; engineered HeLa cells.
EGFR PhosTAC Dephosphorylation Western Blot

Differential Phosphoproteomic Profile vs. Gefitinib

Global phosphoproteomic analysis revealed that GePhos1 and the TKI gefitinib regulate distinct sets of downstream signaling proteins [1]. Specifically, GePhos1 treatment led to moderate increase of pSHC, faster turnover of pGAB1 and pERK1/2, a delayed phosphorylation peak of MEK1/2, and inhibited upregulation of pSTAT3 [1]. This differential pattern is not observed with gefitinib treatment, indicating that GePhos1 engages a unique signaling network [1].

Phosphoproteomic Profile
Head-to-head
Non-overlapping signaling networks vs. gefitinib
Supports unique pathway interrogation; altered kinetics of pGAB1, pERK1/2, pSTAT3.
DIA-MS proteomics; engineered HeLa cells, EGF stimulation.
EGFR PhosTAC Phosphoproteomics Signaling Pathway

In Vitro Kinase Inhibition Similarity

Despite their drastically different cellular activities, GePhos1 and its inactive epimer iGePhos1 exhibit similar in vitro inhibitory effects against EGFR kinase activity, with median inhibitory concentration (IC50) values of 0.38 nM and 0.29 nM, respectively [1]. This finding confirms that the gefitinib-derived warhead remains a potent kinase inhibitor in both molecules, but the additional PhosTAC functionality is required for robust cellular dephosphorylation [1].

In Vitro Kinase Inhibition
Head-to-head
GePhos1 IC50 0.38 nM vs iGePhos1 0.29 nM
Cellular dephosphorylation activity driven by bifunctional PhosTAC design, not enhanced kinase inhibition.
In vitro kinase assay; negligible ~1.3-fold difference.
EGFR Kinase Inhibition Selectivity Mechanism of Action

Cellular Potency Among Linker Variants

In a screen of PhosTAC candidates with varying linker lengths (including GePhos3, GePhos6, and GePhos9), GePhos1 demonstrated the most optimal potency for inducing intracellular EGFR dephosphorylation in engineered HeLa cells [1]. This indicates that the specific linker composition and length in GePhos1 is critical for productive ternary complex formation between EGFR and the recruited phosphatase [1].

Linker Variant Ranking
Head-to-head
Ranked most potent among tested PhosTAC variants
Supports lead candidate selection; linker composition critical for ternary complex formation.
GePhos3, GePhos6, GePhos9 comparator set; engineered HeLa cells.
PhosTAC Linker Optimization EGFR Structure-Activity Relationship

GePhos1 Optimal Research Applications


Investigating TKI-Resistant EGFR Signaling

GePhos1's distinct mechanism of action, which actively dephosphorylates EGFR, makes it an ideal tool for studying resistance to conventional TKIs like gefitinib. Its ability to differentially modulate downstream signaling pathways (e.g., blunting pSTAT3) can help researchers dissect and potentially overcome bypass signaling networks that drive TKI resistance [1].

Targeted Protein Dephosphorylation (TPDephos)

As a first-in-class PhosTAC with validated, stereospecific activity (DpC50 ~13 nM, >10-fold more potent than iGePhos1 in cells), GePhos1 is the optimal small molecule for establishing TPDephos assays and proof-of-concept studies [1]. Its unique mechanism provides a powerful complement to PROTAC-mediated degradation for interrogating the functional role of protein phosphorylation.

Global Phosphoproteomic Network Mapping

The compound's proven ability to induce a unique phosphoproteomic signature, distinct from gefitinib, makes it an essential reagent for mapping EGFR-dependent signaling networks [1]. Researchers can use GePhos1 as a chemical probe to identify novel EGFR-regulated pathways and phosphorylation events not captured by traditional kinase inhibition.

PhosTAC Mechanism Validation with iGePhos1

Any experiment using GePhos1 should be paired with its inactive epimer, iGePhos1, as a critical negative control. While both compounds share near-identical in vitro EGFR inhibition (IC50 = 0.38 nM vs 0.29 nM), iGePhos1 fails to recruit phosphatase and induce cellular dephosphorylation at 100 nM [1]. This pairing is essential for attributing observed phenotypes specifically to the PhosTAC's induced-proximity mechanism.

Application
Selection Property
Validation Focus
TKI-resistance signaling studies
Mechanism-pathway divergence review
Downstream effector validation; pSTAT3, pGAB1 endpoint context
Targeted protein dephosphorylation assays
PhosTAC stereospecificity review
Epimer control benchmarking; DpC50 assay reproducibility
Phosphoproteomic network mapping
Pathway engagement profiling
Differential signaling analysis vs. kinase inhibitor context
PhosTAC mechanism-of-action studies
Control pairing review
iGePhos1 negative control; cellular phenotype attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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